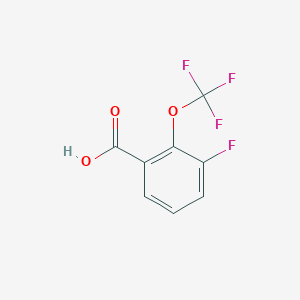

3-Fluoro-2-(trifluoromethoxy)benzoic acid

Description

Contextualization of Fluorinated Organic Compounds in Contemporary Chemical Research

Fluorinated organic compounds are integral to contemporary chemical research and industry. The unique properties imparted by the fluorine atom—such as high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—result in molecules with enhanced stability, altered electronic properties, and specific biological activities. google.com It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. google.com The applications of organofluorine compounds are diverse, ranging from pharmaceuticals and blood substitutes to liquid crystals and advanced polymers. The introduction of fluorine can dramatically improve the potency and metabolic stability of biologically active compounds.

Significance of the Trifluoromethoxy Group (–OCF₃) in Aromatic Systems

The trifluoromethoxy group (–OCF₃) is a distinctive substituent that is gaining importance in medicinal and agrochemical chemistry. Often described as a "super-halogen," its electronic properties are comparable to those of chlorine or fluorine. The –OCF₃ group is strongly electron-withdrawing and significantly more lipophilic than a methoxy (B1213986) group. This increased lipophilicity can enhance the permeability of drug candidates through biological membranes, potentially improving oral bioavailability. Furthermore, the trifluoromethoxy group can increase a molecule's resistance to metabolic breakdown, a crucial factor in designing drugs with longer therapeutic effects. Its unique combination of high electronegativity and lipophilicity makes it a valuable functional group for fine-tuning the physicochemical properties of aromatic compounds.

Role of Fluoro-Substituents in Modulating Aromatic System Properties

The addition of fluorine atoms to an aromatic ring profoundly alters its properties. Fluorine's high electronegativity creates a strong dipole moment in the carbon-fluorine bond and can stabilize molecular orbitals. This has a significant impact on the electron density distribution of the benzene (B151609) ring. The substitution of hydrogen with fluorine can create a barrier for the flow of π-electrons, which disrupts the ring current. Depending on their number and position, fluorine substituents can stabilize the aromatic ring, leading to increased thermal and chemical resistance. This effect, sometimes referred to as "fluoromaticity," contributes to the desirable properties of many fluorinated aromatic compounds. While fluorine is generally considered deactivating in electrophilic aromatic substitution, in some cases, it can act as an activating substituent. In nucleophilic aromatic substitution, the effect of a fluorine substituent can vary: it is activating at the meta position, slightly deactivating at the para position, and has a variable influence at the ortho position.

Overview of Benzoic Acid Derivatives as Versatile Chemical Building Blocks in Advanced Synthesis

Benzoic acid and its derivatives are fundamental building blocks in organic synthesis. Discovered in the 16th century, benzoic acid serves as a precursor for a vast array of more complex molecules, including esters, amides, and substituted aromatic systems. These derivatives are essential intermediates in the production of pharmaceuticals, dyes, polymers, and food preservatives. The benzoic acid scaffold is present in numerous naturally occurring compounds and is utilized in the synthesis of a wide range of bioactive molecules. The versatility of the carboxyl group allows for a variety of chemical transformations, making benzoic acid derivatives indispensable in both laboratory research and industrial applications.

Research Scope and Focus on 3-Fluoro-2-(trifluoromethoxy)benzoic Acid within Fluorine Chemistry

Within the extensive field of fluorine chemistry, the specific compound This compound represents a unique combination of the functional groups discussed. Its structure, featuring a carboxylic acid, a fluoro substituent, and a trifluoromethoxy group on a benzene ring, suggests its potential as a specialized building block in advanced synthesis.

A recent patent has indicated the use of related fluorinated and trifluoromethylated benzoic acids as intermediates in the synthesis of compounds that act as KRAS G12D protein inhibitors, which are relevant in cancer research. While this highlights the potential utility of this class of molecules, detailed, publicly available scientific studies focusing specifically on the synthesis, reactivity, and application of this compound are limited. The specific arrangement of its substituents—a fluorine atom at position 3 and a trifluoromethoxy group at position 2—would be expected to confer a distinct set of electronic and steric properties, influencing its reactivity and potential use in the targeted synthesis of novel pharmaceuticals or materials. Further research is required to fully characterize this compound and explore its applications.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O3/c9-5-3-1-2-4(7(13)14)6(5)15-8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTMRRXQJHIJUCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)OC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of 3 Fluoro 2 Trifluoromethoxy Benzoic Acid

Transformations Involving the Carboxylic Acid Functional Group

The carboxylic acid group is the most reactive site for many transformations, serving as a versatile handle for molecular elaboration. Its reactivity is influenced by the strong electron-withdrawing nature of the adjacent trifluoromethoxy group and the fluorine atom on the aromatic ring, which increases the acidity of the carboxyl proton.

Esterification and amidation are fundamental transformations of carboxylic acids, enabling their conjugation to a wide array of molecules such as alcohols, phenols, and amines. These reactions are crucial for creating derivatives with tailored physicochemical and biological properties.

Esterification: The conversion of 3-Fluoro-2-(trifluoromethoxy)benzoic acid to its corresponding esters can be achieved through several standard methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. For more sensitive substrates, milder conditions are employed, such as reaction with alkyl halides in the presence of a base or using coupling agents. The use of diazomethane (B1218177) derivatives, like difluoromethyl diazomethane, can also yield corresponding esters under mild conditions. researchgate.net A recent study highlighted the use of heterogeneous catalysts like UiO-66-NH2 for the methyl esterification of various fluorinated aromatic carboxylic acids, offering a more sustainable and efficient alternative to traditional methods. rsc.org

Amidation: The formation of amides from this compound is a key step in the synthesis of many biologically active compounds. ossila.comossila.com This transformation is typically accomplished by first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride or an activated ester, followed by reaction with a primary or secondary amine. acs.org Direct amidation can also be achieved using coupling reagents that facilitate the reaction between the carboxylic acid and the amine by activating the carboxyl group. researchgate.net Reagents like pentafluoropyridine (B1199360) have been shown to facilitate a one-pot deoxyfluorination of the carboxylic acid to an acyl fluoride (B91410), which then readily reacts with amines to form amides. acs.org

| Transformation | Reagent/Catalyst | Description |

|---|---|---|

| Esterification | H₂SO₄ / Alcohol | Classical Fischer esterification under acidic conditions. |

| Esterification | Alkyl Halide / Base | Suitable for base-stable substrates. |

| Esterification | UiO-66-NH₂ / Methanol | Heterogeneous catalysis for methyl esterification. rsc.org |

| Amidation | SOCl₂ or (COCl)₂ then Amine | Two-step process via a highly reactive acyl chloride intermediate. |

| Amidation | Carbodiimides (e.g., EDC) | Common coupling agents for direct amide bond formation. researchgate.net |

| Amidation | Pentafluoropyridine / Amine | One-pot conversion to acyl fluoride followed by amidation. acs.org |

Reduction: The carboxylic acid group can be reduced to a primary alcohol, yielding [3-fluoro-2-(trifluoromethoxy)phenyl]methanol. This transformation provides a route to a different class of derivatives. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes are typically required for this conversion. The choice of reagent is critical to avoid unwanted side reactions, such as the reduction of other functional groups. For instance, the reduction of related trifluoromethyl nitro alcohols has been achieved using Raney-Ni without affecting the C-F bonds. nih.gov

Decarboxylation: The removal of the carboxylic acid group (decarboxylation) to produce 1-fluoro-2-(trifluoromethoxy)benzene is a more challenging transformation for simple benzoic acids. Decarboxylation of aromatic acids often requires harsh conditions, such as high temperatures, and may be facilitated by catalysts like copper salts. google.com However, the predictability of such reactions can be low. google.comgoogle.com Studies on other fluorinated carboxylic acids have shown that decarboxylation can sometimes occur under specific biological or chemical conditions. nih.govacs.org For instance, the decarboxylation of certain fluorophthalic acids can be achieved by heating in a polar aprotic solvent. google.com

Acyl Halide and Anhydride Formation: The conversion of this compound into its corresponding acyl halide, most commonly the acyl chloride, is a pivotal step for enhancing its reactivity as an acylating agent. nih.gov Standard reagents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). researchgate.netchemguide.co.uk The resulting acyl chloride is a highly reactive electrophile. Symmetrical or mixed anhydrides can also be prepared and serve as effective acylating agents.

Nucleophilic Acylation and Friedel-Crafts Reactions: 3-Fluoro-2-(trifluoromethoxy)benzoyl chloride is a potent reagent for nucleophilic acylation reactions with alcohols, amines, and other nucleophiles. It is also a key reactant in Friedel-Crafts acylation, an electrophilic aromatic substitution reaction that introduces the 3-fluoro-2-(trifluoromethoxy)benzoyl group onto another aromatic ring. organic-chemistry.orgmasterorganicchemistry.com This reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). masterorganicchemistry.com However, the aromatic ring of 3-Fluoro-2-(trifluoromethoxy)benzoyl chloride itself is strongly deactivated by the electron-withdrawing F and OCF₃ groups, making it resistant to further electrophilic substitution. vaia.com The Friedel-Crafts reaction, therefore, occurs on a separate, more electron-rich aromatic substrate.

| Reaction | Reagent | Product |

|---|---|---|

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | 3-Fluoro-2-(trifluoromethoxy)benzoyl chloride |

| Acyl Chloride Formation | Oxalyl Chloride ((COCl)₂) | 3-Fluoro-2-(trifluoromethoxy)benzoyl chloride |

| Acyl Chloride Formation | Phosphorus Pentachloride (PCl₅) | 3-Fluoro-2-(trifluoromethoxy)benzoyl chloride chemguide.co.uk |

| Friedel-Crafts Acylation | Acyl Chloride + Arene / AlCl₃ | Aryl [3-fluoro-2-(trifluoromethoxy)phenyl] ketone organic-chemistry.org |

Reactivity at the Fluoro and Trifluoromethoxy Substituents

The fluorine and trifluoromethoxy groups are generally considered to be robust and relatively inert, contributing to the metabolic stability of molecules containing them. beilstein-journals.orgnih.gov However, under specific conditions, they can participate in chemical transformations.

The carbon-fluorine bond on an aromatic ring is exceptionally strong, making its cleavage challenging.

Fluorine Exchange: Halogen exchange (Halex) reactions, where a chloride is displaced by fluoride, are used industrially to produce aryl fluorides. wikipedia.org The reverse reaction, exchanging a fluorine atom for another halogen, is thermodynamically unfavorable and rare. Nucleophilic aromatic substitution (SNAr) to replace the fluorine atom would require a strong nucleophile and is generally difficult because fluorine is a poor leaving group in this context unless the aromatic ring is highly activated by strong electron-withdrawing groups. nih.gov

The trifluoromethoxy (OCF₃) group is one of the most stable functional groups in organic chemistry. acs.org It is highly resistant to both acidic and basic hydrolysis and is generally unreactive towards most nucleophiles and electrophiles. Its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic attack. vaia.com

Attempts to chemically modify the OCF₃ group typically require harsh conditions that would likely lead to the decomposition of the entire molecule. The strength of the C-F bonds within the trifluoromethyl moiety makes stepwise substitution or reduction extremely difficult. tcichemicals.com Therefore, for synthetic purposes, the trifluoromethoxy group is almost exclusively installed as a complete unit and is considered a stable, spectator substituent that modulates the electronic properties of the molecule. beilstein-journals.orgnih.gov

Aromatic Ring Functionalization and Cross-Coupling Reactions

The presence of a fluorine atom on the aromatic ring of this compound allows for its potential use as a handle for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron reagent with an aryl halide or triflate. To engage this compound in a Suzuki coupling, it would likely first be converted to an aryl halide (e.g., by a Hunsdiecker-type reaction to introduce a bromine) or an aryl triflate (from the corresponding phenol, which could be derived from the benzoic acid). The electron-withdrawing nature of the fluorine and trifluoromethoxy groups would likely enhance the reactivity of the aryl halide/triflate in the oxidative addition step of the catalytic cycle.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl halides or triflates using a palladium catalyst and a copper co-catalyst. Similar to the Suzuki coupling, derivatization of the carboxylic acid to a halide or triflate would be a probable prerequisite for a successful Sonogashira reaction. The reaction conditions are generally mild and tolerant of a wide range of functional groups.

Heck Reaction: The Heck reaction involves the palladium-catalyzed reaction of an unsaturated compound (an alkene) with an aryl halide or triflate. Again, conversion of the carboxylic acid to a suitable leaving group would be necessary. The regioselectivity of the alkene addition would be influenced by the electronic and steric environment of the coupling partners.

Table 1: Illustrative Metal-Catalyzed Cross-Coupling Reactions on a Related Substrate

Specific experimental data for this compound was not found in the reviewed literature. The following table provides a hypothetical representation based on common conditions for these reaction types.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Biaryl |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Arylalkyne |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | Arylalkene |

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This method relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The resulting aryl-lithium species can then be trapped with various electrophiles.

For this compound, the carboxylic acid group is a potent DMG. Upon treatment with a strong lithium amide base like lithium diisopropylamide (LDA) or a sec-butyllithium/TMEDA complex, the acidic proton of the carboxylic acid is first removed to form a lithium carboxylate. This carboxylate group then directs the deprotonation to one of its ortho positions.

In this specific molecule, there are two ortho positions to the carboxylic acid: C2 and C6. The C2 position is already substituted with a trifluoromethoxy group. The C6 position is a C-H bond. Therefore, the deprotonation is expected to occur exclusively at the C6 position. The fluorine atom at the C3 position and the trifluoromethoxy group at the C2 position are not strong enough directing groups to compete with the carboxylate. The lithiation would proceed as follows:

Deprotonation of the carboxylic acid: The most acidic proton on the molecule is the one on the carboxyl group. This is readily removed by the strong base.

Ortho-lithiation: The resulting lithium carboxylate directs the deprotonation to the C6 position.

Electrophilic quench: The newly formed aryl-lithium species at C6 can then react with a variety of electrophiles to introduce new functional groups.

This strategy allows for the precise introduction of substituents at the C6 position, leading to highly functionalized benzoic acid derivatives.

Table 2: Directed Ortho-Metalation of this compound

| Lithiating Agent | Directing Group | Site of Lithiation | Electrophile | Product (Functional Group at C6) |

| s-BuLi / TMEDA | -COOLi | C6 | I₂ | -I |

| LDA | -COOLi | C6 | (CH₃)₂SO₄ | -CH₃ |

| s-BuLi / TMEDA | -COOLi | C6 | DMF | -CHO |

| LDA | -COOLi | C6 | CO₂ | -COOH |

Advanced Applications of 3 Fluoro 2 Trifluoromethoxy Benzoic Acid As a Chemical Building Block

A Versatile Intermediate in Pharmaceutical and Medicinal Chemistry

The incorporation of 3-Fluoro-2-(trifluoromethoxy)benzoic acid into drug candidates is a key strategy for medicinal chemists aiming to optimize pharmacokinetic and pharmacodynamic profiles. The presence of both a fluorine atom and a trifluoromethoxy group on the benzoic acid scaffold allows for fine-tuning of properties critical for a molecule's journey through the body and its interaction with biological targets.

Synthesis of Novel Pharmacological Agents and Biologically Active Molecules

Precursor for Specific Therapeutic Compounds

The utility of fluorinated benzoic acid derivatives as precursors for specific therapeutic classes is a well-established principle in drug discovery. Although direct synthetic routes starting from this compound to potassium channel openers or specific receptor antagonists are not explicitly detailed in the available research, the structural features of this compound are highly relevant to these target classes. The modulation of ion channel activity and receptor binding is often influenced by the electronic and steric properties of the drug molecule, which can be precisely adjusted by the inclusion of fluorine and trifluoromethoxy groups.

Impact of Fluorine and Trifluoromethoxy Groups on Molecular Properties in Drug Design

The strategic incorporation of fluorine and trifluoromethoxy groups is a powerful tool in modern drug design, primarily due to their profound effects on lipophilicity and binding affinity.

Lipophilicity: This property, which describes a compound's ability to dissolve in fats and lipids, is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethoxy group, in particular, is known to significantly increase the lipophilicity of a molecule. This enhancement can improve a drug's ability to cross cell membranes and the blood-brain barrier, potentially leading to better bioavailability and efficacy.

Binding Affinity: The interaction between a drug molecule and its biological target is fundamental to its therapeutic effect. The electronegativity of the fluorine and the trifluoromethoxy group can lead to favorable electrostatic interactions, such as hydrogen bonds and dipole-dipole interactions, with the amino acid residues in the binding pocket of a protein. This can result in a stronger and more specific binding affinity, leading to a more potent drug.

Table 1: Physicochemical Impact of Fluorine and Trifluoromethoxy Groups in Drug Design

| Property | Impact of Fluorine | Impact of Trifluoromethoxy Group | Rationale |

|---|---|---|---|

| Lipophilicity | Moderate Increase | Significant Increase | The trifluoromethoxy group is more lipophilic than a single fluorine atom, enhancing membrane permeability. |

| Binding Affinity | Can form strong non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) | Can participate in favorable electrostatic and hydrophobic interactions | The high electronegativity of fluorine and the unique electronic properties of the trifluoromethoxy group can enhance interactions with the target protein. |

| Metabolic Stability | Often increases | Often increases | The strong carbon-fluorine bond is resistant to metabolic degradation by enzymes, prolonging the drug's half-life. |

| pKa | Can lower the pKa of nearby acidic protons | Can influence the acidity of the carboxylic acid group | The electron-withdrawing nature of these groups can affect the ionization state of the molecule. |

A Key Component in Agrochemical Research and Development

In the realm of agrochemical research, this compound serves as a valuable scaffold for the design of new and effective crop protection agents. The principles of molecular design that apply to pharmaceuticals are also highly relevant to the development of herbicides, pesticides, and other agrochemicals.

Precursor for Advanced Crop Protection Chemicals

The development of modern agrochemicals often involves the synthesis of complex molecules that are highly active against specific pests or weeds while exhibiting low toxicity to non-target organisms and the environment. While direct synthetic pathways from this compound to commercialized herbicides or pesticides are not detailed in the available literature, the structural unit is representative of moieties found in patented agrochemical compounds. The carboxylic acid functionality provides a convenient handle for synthetic elaboration, allowing for its incorporation into a wide range of molecular frameworks.

Structure-Activity Relationship (SAR) Investigations in Agrochemical Design

Structure-Activity Relationship (SAR) studies are fundamental to the optimization of agrochemical candidates. These investigations systematically modify the structure of a lead compound to understand how these changes affect its biological activity. The presence of both a fluorine atom and a trifluoromethoxy group on the aromatic ring of this compound provides two distinct points for modification, allowing researchers to probe the SAR of a given series of compounds.

For example, by keeping the trifluoromethoxy group constant and varying the position of the fluorine atom, or by replacing the fluorine with other substituents, chemists can gain insights into the steric and electronic requirements for optimal activity. This systematic approach is crucial for designing next-generation crop protection chemicals with improved efficacy, selectivity, and environmental profiles.

Contribution to Material Science Innovations

The high electronegativity and stability associated with fluorine-containing substituents position this compound as a valuable monomer in the field of material science. Its incorporation into polymer backbones or material matrices imparts a range of desirable properties not achievable with non-fluorinated analogues.

Synthesis of Fluorinated Polymers and Coatings with Enhanced Properties

Table 1: Expected Enhancements in Polymers and Coatings

| Property Enhancement | Contributing Structural Feature | Resulting Characteristic |

|---|---|---|

| Hydrophobicity/Oleophobicity | -F and -OCF₃ groups | Low surface energy, water and oil repellency |

| UV Resistance | High C-F bond energy | Prevents photodegradation, enhances outdoor durability |

| Low Refractive Index | High fluorine content | Useful for anti-reflective coatings and optical materials |

| Durability | Stable C-F and C-O bonds | Long-term performance and resistance to wear |

Development of Functional Materials Requiring Chemical Resistance and Thermal Stability

Functional materials designed for use in aggressive chemical environments and high-temperature applications benefit significantly from the incorporation of this compound. The electron-withdrawing nature of the fluorine and trifluoromethoxy groups deactivates the aromatic ring, making it less susceptible to chemical attack. The strength of the carbon-fluorine bond is exceptionally high, which translates directly to enhanced thermal stability. Materials synthesized using this building block are therefore expected to maintain their structural integrity and performance when exposed to corrosive chemicals, solvents, and extreme temperatures. This makes them suitable for applications in aerospace, chemical processing, and electronics, where reliability under harsh conditions is paramount.

| Aromatic Carboxylic Acid | Serves as a versatile reaction site for polymerization. |

Role in Organic Catalysis and Supramolecular Chemistry (e.g., Organometallic Catalysts, Ligand Design)

Beyond material science, the distinct functionalities of this compound make it a sophisticated component for designing complex molecular systems in catalysis and supramolecular chemistry.

The molecule's carboxylic acid group can act as a robust anchoring point or ligand to coordinate with metal centers. This is a key feature in the design of novel organometallic catalysts. Similar fluorinated benzoic acid derivatives, such as 3-Fluoro-4-(trifluoromethyl)benzoic acid, are known to chelate with metal centers to form functional organometallic clusters ossila.com. The electron-withdrawing effects of the -F and -OCF₃ substituents can modulate the electron density of the coordinated metal, thereby tuning its catalytic activity and selectivity for specific organic transformations.

In the realm of supramolecular chemistry, this compound is an excellent candidate for ligand design. The fluorinated aromatic surface can participate in non-covalent interactions, such as halogen bonding and dipole-dipole interactions, which are crucial for directing the self-assembly of complex, ordered structures. By programming these weak interactions, chemists can construct intricate molecular architectures, such as metal-organic frameworks (MOFs) or coordination polymers, with tailored pores and functionalities for applications in gas storage, separation, and sensing.

Table 3: Roles in Catalysis and Supramolecular Chemistry

| Area of Application | Role of this compound | Key Functional Groups |

|---|---|---|

| Organometallic Catalysis | Ligand for metal centers | Carboxylic acid (-COOH) |

| Ligand Design | Building block for tuning electronic properties | Fluoro (-F), Trifluoromethoxy (-OCF₃) |

| Supramolecular Assembly | Directs self-assembly via non-covalent interactions | Fluorinated aromatic ring |

Q & A

Q. What are the recommended synthetic routes for 3-fluoro-2-(trifluoromethoxy)benzoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves halogenation and nucleophilic substitution. For example, fluorination of a nitro-substituted precursor using hydrogen fluoride or KF, followed by trifluoromethoxy group introduction via nucleophilic displacement with trifluoromethanol derivatives under basic conditions. Reaction optimization includes temperature control (e.g., 60–80°C for substitution) and solvent selection (e.g., DMF or DMSO for polar aprotic efficiency). Post-synthesis, purification via recrystallization (ethanol/water mixtures) or column chromatography ensures ≥95% purity .

Q. How can researchers confirm the structural integrity and purity of synthesized this compound?

- Methodological Answer : Use a combination of:

- NMR : H and F NMR to verify fluorine environments and aromatic proton coupling patterns.

- HRMS : Confirm molecular ion peaks (e.g., [M-H]⁻ at m/z 238.01).

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection (λ = 254 nm).

- Elemental Analysis : Validate C, H, F, and O percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., trifluoromethoxy) influence the reactivity of benzoic acid derivatives in cross-coupling reactions?

- Methodological Answer : The trifluoromethoxy group reduces electron density on the aromatic ring, slowing electrophilic substitution but enhancing stability toward oxidation. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ with aryl boronic acids in degassed THF/Na₂CO₃ (2M). Kinetic studies show higher coupling efficiency at 80°C with microwave assistance (yields ~70–85%) compared to traditional heating. Monitor regioselectivity via LC-MS to avoid para-substitution byproducts .

Q. What strategies resolve discrepancies in biological activity data for fluorinated benzoic acids across different assays?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., pH, solvent). For cytotoxicity studies:

- Standardize DMSO concentration (<0.1% v/v) to avoid solvent interference.

- Validate cell permeability via logP measurements (target logP = 2.5–3.5 for optimal membrane penetration).

- Compare IC₅₀ values across multiple cell lines (e.g., HeLa vs. HEK293) to identify cell-type-specific effects.

- Use molecular docking to correlate substituent positions (e.g., fluorine at C3) with target binding affinity .

Q. How can researchers address low solubility of this compound in aqueous media for in vitro studies?

- Methodological Answer :

- Co-solvent Systems : Use 10–20% PEG-400 or cyclodextrin inclusion complexes (e.g., β-cyclodextrin at 1:2 molar ratio).

- pH Adjustment : Dissolve in 0.1M NaOH (pH ~12) and dilute to physiological pH (7.4) post-solubilization.

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) via emulsion-solvent evaporation for sustained release .

Q. What analytical techniques are critical for studying the thermal and hydrolytic stability of this compound under storage conditions?

- Methodological Answer :

- TGA/DSC : Assess thermal decomposition onset (typically >200°C for fluorinated aromatics).

- Forced Degradation Studies : Expose to 40°C/75% RH for 4 weeks; monitor hydrolysis via LC-MS for carboxylic acid degradation products.

- XRD : Confirm crystallinity retention after stress testing to prevent amorphous phase formation .

Key Research Gaps

- Mechanistic Studies : Limited data on trifluoromethoxy group’s role in enzyme inhibition (e.g., COX-2 or HDACs).

- Environmental Impact : Degradation pathways in wastewater treatment systems remain uncharacterized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.